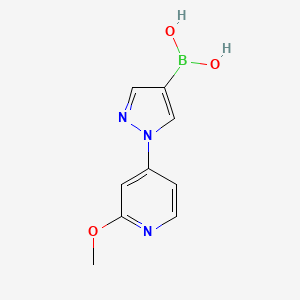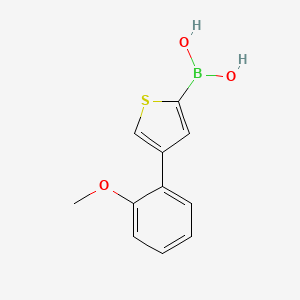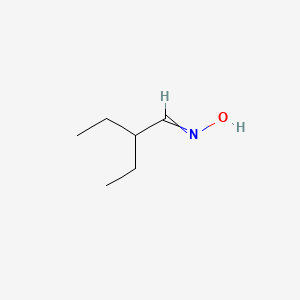
2-Ethylbutyraldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutanal oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones. 2-Ethylbutanal oxime is specifically derived from 2-ethylbutanal, an aldehyde. Oximes are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2-ethylbutanal oxime typically involves the reaction of 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the oxime. The general reaction scheme is as follows:
2-Ethylbutanal+Hydroxylamine Hydrochloride→2-Ethylbutanal Oxime+Water+Sodium Chloride
In industrial settings, the production of oximes can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
2-Ethylbutanal oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction of oximes can yield amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions include nitriles, amines, and oxime ethers, respectively.
Scientific Research Applications
2-Ethylbutanal oxime and other oximes have a wide range of applications in scientific research:
Medicinal Chemistry: Oximes are used as intermediates in the synthesis of pharmaceuticals.
Agriculture: Oximes are used in the development of pesticides and herbicides due to their ability to inhibit specific enzymes in pests.
Materials Science: Oxime-based compounds are used in the synthesis of polymers and other materials with unique properties, such as self-healing materials.
Mechanism of Action
The mechanism of action of 2-ethylbutanal oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme’s active site and facilitates the removal of organophosphate inhibitors, thereby restoring the enzyme’s activity. This process involves the formation of a transient oxime-phosphate complex, which is then hydrolyzed to release the active enzyme .
Comparison with Similar Compounds
2-Ethylbutanal oxime can be compared with other oximes, such as pralidoxime, obidoxime, and methoxime. These compounds share similar functional groups but differ in their specific structures and applications:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another acetylcholinesterase reactivator with a different structure.
Methoxime: Used in the synthesis of various pharmaceuticals.
The uniqueness of 2-ethylbutanal oxime lies in its specific structure, which imparts distinct reactivity and applications compared to other oximes.
Properties
IUPAC Name |
N-(2-ethylbutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMVGKAQSXDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




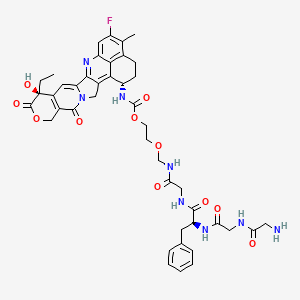
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
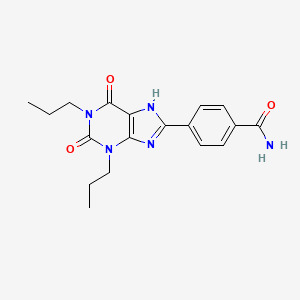
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
